molecular formula C11H15NO3S B8450390 Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate

Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate

Cat. No. B8450390
M. Wt: 241.31 g/mol
InChI Key: CMQAIDJPFBLOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217031B2

Procedure details

Ethyl 3-[(thiophen-2-ylmethyl)amino]propionate (13.8 g) prepared in the step 1 and 47.8 g of ethyl formate were dissolved in 100 mL of toluene and heated to reflux overnight. After the reaction solution was cooled, the solvent was evaporated therefrom in vacuo to give 15.6 g of the objective compound as light yellow liquid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH:15](OCC)=[O:16]>C1(C)C=CC=CC=1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]([CH:15]=[O:16])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
S1C(=CC=C1)CNCCC(=O)OCC
Name
Quantity
47.8 g
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CN(CCC(=O)OCC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.